![molecular formula C20H23N7O2 B11012959 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11012959.png)
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazole ring, the attachment of the methoxymethyl group, and the coupling of the pyrimidine and piperidine rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Pharmaceuticals: It is explored as a candidate for drug development, particularly for its potential to treat various diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules, pyrimidine derivatives, and piperidine-based compounds. Examples include:
Triazole Derivatives: Compounds with a triazole ring, such as 1,2,4-triazole.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine.
Piperidine-Based Compounds: Molecules such as piperidine-4-carboxamide.
Uniqueness
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a novel compound that incorporates a triazole moiety, a piperidine ring, and a pyrimidine structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and infectious diseases. The compound's structural features may allow it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H22N6O2 |
Molecular Weight | 354.41 g/mol |
IUPAC Name | This compound |
InChI Key | [To be determined] |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in disease processes. The triazole ring is known for its ability to inhibit enzymes such as cytochrome P450s and other targets involved in cell proliferation and viral replication. Additionally, the piperidine component may contribute to neuropharmacological effects and modulation of neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and piperidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Carcinoma) | 6.2 |
T47D (Breast Carcinoma) | 27.3 |
The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cell cycle progression and apoptosis pathways.
Antiviral Activity
The triazole moiety is also associated with antiviral properties. Compounds with similar structures have demonstrated efficacy against viruses like HIV and HCV by inhibiting viral replication through enzyme inhibition. For example, a related triazole derivative exhibited an EC50 of 0.24 nM against wild-type HIV-1 with low cytotoxicity .
Case Studies
A series of case studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Effects : A study investigated the efficacy of various triazole-piperidine derivatives against breast cancer cell lines. The results indicated that modifications in the piperidine structure significantly enhanced anticancer activity.
- Antiviral Screening : Another study focused on the antiviral potential of triazole compounds against hepatitis C virus (HCV). The results showed promising activity with certain derivatives achieving significant viral load reductions in vitro.
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-29-13-17-24-18(26-25-17)14-5-7-16(8-6-14)23-19(28)15-4-2-11-27(12-15)20-21-9-3-10-22-20/h3,5-10,15H,2,4,11-13H2,1H3,(H,23,28)(H,24,25,26) |
InChI Key |
LEEGXOIUSAZOOC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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